molecular formula C23H22N6O2 B1666412 A81988 CAS No. 141887-34-5

A81988

カタログ番号: B1666412
CAS番号: 141887-34-5
分子量: 414.5 g/mol
InChIキー: DLMNZGAILMQDHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A81988 (Abbott 81988) is a synthetic, non-peptidic, competitive antagonist of the angiotensin II type 1 (AT1) receptor, a critical target in cardiovascular regulation . It is characterized by a pyridine-3-carboxylic acid core substituted with an N-n-propyl group and a biphenylmethyl moiety bearing a tetrazole ring at the ortho position . With a purity exceeding 98%, this compound is primarily utilized in preclinical research to study AT1 receptor signaling and hypertension pathophysiology.

特性

IUPAC Name

2-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMNZGAILMQDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161846
Record name A 81988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141887-34-5
Record name A 81988
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141887345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 81988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

合成経路と反応条件

A-81988は、様々な有機化合物の反応を含む多段階プロセスで合成されます。重要なステップには、ビフェニルテトラゾール中間体の形成が含まれ、その後ピリジン誘導体とカップリングされて最終生成物が形成されます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .

工業生産方法

A-81988の工業生産には、実験室での合成プロセスのスケールアップが含まれます。これには、反応条件の最適化、大規模反応器の使用、および結晶化やクロマトグラフィーなどの精製技術の実施が含まれ、バルク量で化合物を得ることが可能になります。 製造プロセスは、費用対効果が高く、環境に優しいように設計されています .

化学反応の分析

科学研究への応用

A-81988は、以下を含む幅広い科学研究への応用を持っています。

    化学: アンジオテンシン受容体拮抗薬の研究における基準化合物として使用されます。

    生物学: レニン・アンジオテンシン系とその心臓血管生理学における役割に関する研究に使用されます。

    医学: 高血圧および関連する心臓血管疾患の治療における潜在的な治療効果について調査されています。

    産業: アンジオテンシン受容体を標的とする新規医薬品の開発に使用されています

科学的研究の応用

A-81988 has a wide range of scientific research applications, including:

作用機序

A-81988は、アンジオテンシンタイプ1受容体に競合的に結合することにより効果を発揮し、アンジオテンシンIIの作用を阻害します。この阻害は、アンジオテンシンIIの血管収縮作用とアルドステロン分泌作用を防ぎ、血圧の低下につながります。 関与する分子標的には、主に血管平滑筋細胞に見られるアンジオテンシンタイプ1受容体があります .

類似化合物との比較

Table 1. Structural Comparison of this compound and Key Analogues

Compound Core Structure Substituents Tetrazole Position Key Structural Differences Reference
This compound Pyridine-3-carboxylic acid N-n-propyl, [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl Ortho Pyridine ring; n-propyl chain
A81282 Pyrimidine-5-carboxylic acid N-butyl, [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl Ortho Pyrimidine ring; butyl chain
Losartan Biphenyl tetrazole Chlorophenyl, imidazole-methyl Ortho Imidazole moiety; chlorophenyl substitution
  • Core Heterocycle : this compound’s pyridine ring distinguishes it from A81282 (pyrimidine) and Losartan (imidazole). The pyridine/pyrimidine cores influence electronic properties and receptor-binding kinetics .

Functional Analogues

Table 2. Functional and Clinical Profiles

Compound Target Selectivity Potency (pKi/IC50) Secondary Targets Clinical Status Reference
This compound AT1 receptor antagonist Potent (exact value N/A) None reported No development reported
TD-0212 TFA Dual AT1/NEP inhibitor AT1: pKi 8.9; NEP: pIC50 9.2 Neprilysin (NEP) Preclinical research
Irbesartan AT1 receptor antagonist pKi ~8.3 None Marketed (hypertension)
SL910102 AT1 receptor antagonist Not specified None Research compound
  • Selectivity : this compound and Irbesartan are AT1-specific, whereas TD-0212 TFA also inhibits neprilysin (NEP), offering dual cardiorenal benefits .
  • Clinical Utility : Unlike Irbesartan (a clinically approved antihypertensive), this compound remains confined to experimental studies .

Mechanistic and Therapeutic Implications

  • Tetrazole Role : The ortho-tetrazole group in this compound and Losartan enhances binding affinity to AT1 receptors by mimicking the carboxylate group of angiotensin II .
  • Non-Peptidic Design: this compound’s non-peptidic structure avoids enzymatic degradation, a shared advantage with Losartan and Irbesartan, which improves oral bioavailability .
  • Dual-Action Compounds: TD-0212 TFA’s dual inhibition of AT1 and NEP highlights a therapeutic strategy superior to monotherapy in heart failure, contrasting with this compound’s singular targeting .

生物活性

A81988, also known as A-81988, is a nonpeptide angiotensin II receptor antagonist that has been studied for its biological activity, particularly in the context of renal function and cardiovascular responses. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and relevant case studies.

This compound primarily functions as an antagonist of the angiotensin II type 1 (AT1) receptor. By inhibiting this receptor, this compound plays a significant role in modulating vascular resistance and renal blood flow (RBF). The compound's action is particularly pronounced in developing models, such as piglets, where it has been shown to produce significant increases in RBF without affecting mean arterial pressure (MAP) or glomerular filtration rate (GFR) .

Key Findings:

  • In studies involving developing piglets, this compound administration led to a 23.2% increase in RBF , highlighting its efficacy in enhancing renal perfusion .
  • The compound appears to counterbalance the effects of vasoconstrictors like angiotensin II (AII), which are highly activated during renal development .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Study/Experiment Subject Dosage Effect on RBF Effect on MAP/GFR
Study 1Developing PigletIntrarenal infusion+23.2%No significant change
Study 2Adult PigIntrarenal infusionNo significant changeNo significant change
Study 3Rat Liver MembranesRadioligand binding assaysHigh affinity bindingNot applicable

Case Study 1: Renal Hemodynamics in Developing Piglets

In a controlled study, this compound was infused intrarenally in both developing piglets and adult pigs. The results indicated that while adult pigs showed no significant change in RBF upon treatment with this compound, the developing piglets exhibited a marked increase. This suggests that the biological activity of this compound is more pronounced in younger animals, potentially due to differences in renal vascular resistance and developmental factors .

Case Study 2: Comparative Binding Affinity

In vitro studies involving radioligand binding assays demonstrated that this compound binds with high specificity to AT1 receptors in rat liver membranes. This binding affinity is crucial for its effectiveness as an antagonist and supports its potential therapeutic applications in conditions associated with elevated angiotensin II levels .

Implications for Therapeutic Use

The distinct biological activity of this compound suggests several potential therapeutic applications:

  • Hypertension Management : By blocking AT1 receptors, this compound may help reduce blood pressure by preventing vasoconstriction mediated by angiotensin II.
  • Renal Protection : Its ability to enhance renal blood flow without altering GFR makes it a candidate for protecting renal function in conditions where blood supply is compromised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A81988
Reactant of Route 2
A81988

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。